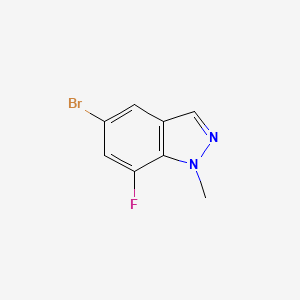

5-bromo-7-fluoro-1-methyl-1H-indazole

Description

Significance of Nitrogen-Containing Heterocyclic Systems in Contemporary Drug Discovery

Nitrogen-containing heterocyclic compounds are a cornerstone of modern medicinal chemistry, forming the structural basis of a vast array of therapeutic agents. elsevierpure.com These cyclic organic molecules, which incorporate at least one nitrogen atom within their ring structure, are exceptionally prevalent in both natural products and synthetic drugs. elsevierpure.commdpi.com Statistically, over 85% of all biologically active compounds feature a heterocyclic system, with nitrogen-based heterocycles being the most frequent. rsc.org Approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen heterocycle. mdpi.com

The significance of these scaffolds stems from their diverse chemical properties and their ability to engage with biological targets. The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating strong and specific interactions with proteins, enzymes, and nucleic acids. mdpi.comnih.gov This capacity for hydrogen bonding is crucial for the stability of drug-target complexes. mdpi.com Furthermore, the rigid, three-dimensional frameworks of heterocyclic systems provide a defined orientation for functional groups, which is essential for molecular recognition and biological activity. Modifications to the heterocyclic ring can significantly alter a molecule's pharmacological properties, including its anti-inflammatory, antibacterial, anti-tumor, and antiviral effects. mdpi.com Their structural diversity and ability to mimic endogenous metabolites make them invaluable in the design of new drug candidates. elsevierpure.com

The Indazole Core as a Privileged Structure in Bioactive Molecules

Among the myriad of nitrogen heterocycles, the indazole core, a bicyclic system formed by the fusion of a benzene (B151609) and a pyrazole (B372694) ring, has emerged as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This term describes a molecular scaffold that is capable of binding to multiple, unrelated biological targets, leading to the development of drugs for a wide range of diseases. The indazole nucleus is a key feature in numerous commercially available drugs and clinical trial candidates. nih.govnih.gov

The versatility of the indazole scaffold allows for the synthesis of derivatives with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. researchgate.netnih.govnih.gov For instance, several indazole-based therapeutic agents are used in clinical applications against various biological targets. researchgate.netnih.gov Drugs such as Niraparib (B1663559), used for treating certain types of cancer, and Benzydamine (B159093), an anti-inflammatory agent, feature the indazole core, highlighting its therapeutic importance. nih.govnih.gov The continued interest in this scaffold is driven by its proven success in generating potent and selective bioactive molecules. researchgate.nethuji.ac.il

Tautomerism and Isomerism in Indazole Derivatives Relevant to Biological Activity

The chemical behavior and biological activity of indazole derivatives are profoundly influenced by tautomerism and isomerism. nih.gov These phenomena determine the three-dimensional shape, electronic properties, and reactivity of the molecules, which in turn affect how they interact with biological systems.

Indazole exists in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govresearchgate.net The two principal annular tautomers are 1H-indazole and 2H-indazole. nih.govnih.gov A third, less common form, 3H-indazole, is generally not favored. chemicalbook.com

The 1H-indazole tautomer, often referred to as the benzenoid form, is thermodynamically more stable than the 2H-indazole tautomer, or quinonoid form. nih.govresearchgate.netnih.govchemicalbook.com Theoretical calculations and experimental studies consistently show that the 1H-form is the predominant and more stable tautomer in the gas phase, in solution, and in the solid state. nih.govnih.gov The energy difference between the two tautomers has been calculated, with the 1H-tautomer being more stable by approximately 2.3-3.6 kcal/mol. chemicalbook.com This inherent stability means that synthetic and biological studies often focus on derivatives of the 1H-indazole scaffold. nih.gov

Table 1: Comparison of Indazole Tautomers

| Feature | 1H-Indazole | 2H-Indazole |

|---|---|---|

| Common Name | Indazole (Benzenoid form) | Isoindazole (Quinonoid form) |

| Relative Stability | More stable, predominant form | Less stable |

| Energy State | Lower energy | Higher energy |

| Basicity | Weaker base | Stronger base chemicalbook.com |

When an indazole ring is alkylated, such as with a methyl group, positional isomerism arises. The alkyl group can attach to either the N-1 or N-2 position of the indazole ring, resulting in two different isomers: an N-1-methylated indazole and an N-2-methylated indazole. nih.govnih.gov The ratio of these isomers formed during a chemical reaction can be influenced by factors like the solvent, base, and specific reagents used. nih.govnih.gov

Generally, the N-1 substituted isomers are considered the thermodynamically more stable products, while the N-2 isomers are often favored kinetically. nih.gov The free energy of 1-methylindazole (B79620) is lower than that of 2-methylindazole by about 3.2 kcal/mol, making it the more stable isomer. chemicalbook.com This difference in stability and structure between N-1 and N-2 isomers can have a profound effect on biological activity, as the position of the substituent alters the molecule's shape and how it presents its functional groups for interaction with a biological target. researchgate.net The structural assignment of these isomers is typically confirmed using advanced spectroscopic techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments. nih.gov

Overview of the Chemical Compound: 5-bromo-7-fluoro-1-methyl-1H-indazole

The compound this compound is a specific derivative of the indazole scaffold. Its structure consists of a 1H-indazole core substituted with a bromine atom at position 5, a fluorine atom at position 7, and a methyl group at the N-1 position. This specific substitution pattern places it within the class of N-1 alkylated indazoles, which are generally the more thermodynamically stable isomers.

This compound is primarily documented as a chemical intermediate used in organic synthesis. google.com Its structure makes it a valuable building block for the creation of more complex molecules, particularly in the context of pharmaceutical research and development. The presence of halogen atoms (bromine and fluorine) provides reactive sites for further chemical modifications through various cross-coupling reactions, allowing for the diversification of the indazole scaffold.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrFN₂ nih.gov |

| Molecular Weight | 229.05 g/mol nih.gov |

| IUPAC Name | This compound |

| CAS Number | 1784678-61-0 chemicalbook.com |

| Predicted Boiling Point | 293.4±20.0 °C chemicalbook.com |

| Predicted Density | 1.70±0.1 g/cm³ chemicalbook.com |

| InChIKey | ANLXRMBQONDZBQ-UHFFFAOYSA-N nih.gov |

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| 1H-Indazole | C₇H₆N₂ |

| 2H-Indazole | C₇H₆N₂ |

| 3H-Indazole | C₇H₆N₂ |

| This compound | C₈H₆BrFN₂ |

| Benzydamine | C₁₉H₂₃N₃O |

| Niraparib | C₁₉H₂₀N₄O |

| 1-methylindazole | C₈H₈N₂ |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrFN2 |

|---|---|

Molecular Weight |

229.05 g/mol |

IUPAC Name |

5-bromo-7-fluoro-1-methylindazole |

InChI |

InChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)2-6(9)3-7(8)10/h2-4H,1H3 |

InChI Key |

BBDUQXPTPWOVPT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2F)Br)C=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 7 Fluoro 1 Methyl 1h Indazole and Analogous Indazole Derivatives

Established Synthetic Strategies for Indazole Ring Construction

The formation of the indazole core can be achieved through various classical and well-documented chemical reactions. These methods often involve the cyclization of appropriately substituted benzene (B151609) derivatives.

Conventional Cyclization Approaches

Traditional methods for indazole synthesis often rely on the cyclization of ortho-substituted phenylhydrazines or related precursors. One common strategy involves the condensation of a hydrazine (B178648) with an ortho-halobenzaldehyde. For instance, the reaction of 5-bromo-2-fluorobenzaldehyde (B134332) with hydrazine hydrate (B1144303), followed by heating, leads to the formation of 5-bromo-1H-indazole. nih.gov This approach is attractive due to the commercial availability of a wide range of substituted 2-fluorobenzaldehydes. acs.org Another established route is the intramolecular cyclization of hydrazones derived from substituted acetophenones or benzophenones in the presence of a dehydrating agent like polyphosphoric acid (PPA). researchgate.net

A scalable, three-step synthesis for 5-bromo-4-fluoro-1-methyl-1H-indazole, a structural isomer of the target compound, has been reported. thieme-connect.com This process starts with an ortho-directed lithiation of a trisubstituted benzene derivative, followed by formylation and subsequent condensation with methylhydrazine to form a hydrazone. thieme-connect.com The final step is an intramolecular Ullmann-type cyclization. thieme-connect.com

Table 1: Examples of Conventional Cyclization for Indazole Synthesis

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 5-bromo-2-fluorobenzonitrile (B68940) | Hydrazine hydrate, Ethanol | 5-Bromo-1H-indazol-3-amine | nih.gov |

| 2-fluoro-5-bromobenzaldehyde | Formylhydrazine, then base | 5-bromo-1-formyl-1H-indazole | google.com |

| Substituted acetophenone (B1666503) hydrazones | Polyphosphoric acid (PPA) | Substituted indazoles | researchgate.net |

Diazotization-Mediated Ring Closure Reactions

Diazotization of ortho-alkylanilines is a classical method for preparing indazoles. nih.gov For example, 2-fluoro-6-methylaniline (B1315733) can be converted to 7-fluoro-1H-indazole through a sequence involving acetylation, reaction with isoamyl nitrite (B80452), and subsequent deacetylation. guidechem.com This method highlights a pathway to introduce the 7-fluoro substitution pattern. The diazotization of a substituted ortho-aminotoluene with sodium nitrite can form a diazo compound, which then cyclizes to the indazole ring. guidechem.com More recently, a catalyst-free approach involving the reaction of aryl diazonium salts with aryl diazo esters has been developed to produce 3-ester-functionalized indazoles. researchgate.netnih.govacs.org This reaction proceeds through a diazenium (B1233697) intermediate which then undergoes cyclization. researchgate.netnih.gov

Hydrazone-Based Cyclizations

The cyclization of hydrazones is a cornerstone of indazole synthesis. nih.gov One of the most widely used methods involves the condensation of a substituted 2-halobenzaldehyde or ketone with a hydrazine, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring. nih.govresearchgate.net A variation of this is the Fischer indole (B1671886) synthesis, which, under certain conditions, can unexpectedly yield indazole compounds from hydrazones. umn.edu

The synthesis of 1H-indazoles can also be achieved from arylhydrazones through direct aryl C-H amination using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA). nih.gov Additionally, N-tosylhydrazones can react with arynes, generated in situ, to afford 3-substituted indazoles in a [3+2] annulation approach. organic-chemistry.orgacs.org This method avoids the need to handle potentially unstable diazo compounds directly. acs.org A copper-catalyzed intramolecular cyclization of hydrazones formed from 2-bromobenzaldehydes and methylhydrazine is a key step in a developed process for fluorinated indazoles. acs.org

Intramolecular Amination Reactions

Intramolecular amination reactions provide a powerful tool for the construction of the N-N bond or the final ring-closing C-N bond of the indazole system. A palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines has been shown to be an efficient method for synthesizing 2-aryl-2H-indazoles. acs.org This strategy forms the N(1)-C(7a) bond of the indazole ring. acs.org Copper-catalyzed intramolecular amination has also been employed for the synthesis of indolo[1,2-b]indazole derivatives, demonstrating the utility of this approach for fused heterocyclic systems. tandfonline.com Furthermore, a silver(I)-mediated intramolecular oxidative C-H amination of hydrazones has been developed for the synthesis of 1H-indazoles, offering a route that is efficient for a variety of substituted products. nih.govacs.org

Advanced Catalytic Syntheses of Substituted Indazoles

Modern synthetic chemistry has seen the rise of catalytic methods that offer high efficiency, selectivity, and functional group tolerance. These advanced techniques are particularly valuable for the synthesis of complex molecules like 5-bromo-7-fluoro-1-methyl-1H-indazole.

Transition Metal-Catalyzed C-H Functionalization Strategies

Transition metal-catalyzed C-H activation has emerged as a highly atom-economical and efficient strategy for building functionalized indazole derivatives. mdpi.comnih.gov This approach allows for the direct formation of C-C or C-N bonds on the indazole scaffold or its precursors, often with high regioselectivity.

Rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. nih.gov In this process, the azo group acts as a directing group for ortho C-H activation, followed by addition to the aldehyde, cyclization, and aromatization. nih.gov Similarly, cobalt(III) catalysts have been developed for the synthesis of N-aryl-2H-indazoles through a C-H functionalization/addition/cyclization cascade involving azobenzenes and aldehydes. nih.gov This method is notable for its use of a more earth-abundant metal. nih.gov

Palladium catalysis is also widely used. For example, the acylation of azobenzenes with aldehydes can be achieved via a palladium-catalyzed C-H functionalization. organic-chemistry.org The late-stage functionalization of pre-formed 2H-indazole rings via transition metal-catalyzed C-H activation is another powerful strategy for increasing molecular diversity. researchgate.netrsc.org

Table 2: Examples of Transition Metal-Catalyzed Indazole Synthesis

| Catalyst System | Starting Materials | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| [Cp*RhCl2]2 / AgSbF6 | Azobenzenes, Aldehydes | C-H Activation/Cyclization | N-Aryl-2H-indazoles | nih.gov |

| Cationic Co(III) catalyst | Azobenzenes, Aldehydes | C-H Activation/Addition/Cyclization | N-Aryl-2H-indazoles | nih.gov |

| Pd(OAc)2 / dppf / tBuONa | N-aryl-N-(o-bromobenzyl)hydrazines | Intramolecular Amination | 2-Aryl-2H-indazoles | acs.org |

| Ag(I) salts | Hydrazones | Intramolecular Oxidative C-H Amination | 1H-Indazoles | nih.govacs.org |

Regioselective Synthesis of Substituted Indazoles

Achieving regioselectivity is a significant challenge in the synthesis of substituted indazoles, particularly during halogenation and N-alkylation steps. The indazole ring has two nitrogen atoms (N1 and N2), and direct alkylation often yields a mixture of isomers. beilstein-journals.org

The regiochemical outcome of N-alkylation is highly dependent on reaction conditions such as the choice of base, solvent, and the electronic and steric properties of substituents on the indazole ring. nih.govnih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to be a promising system for selective N1-alkylation. nih.govbeilstein-journals.orgresearchgate.net Conversely, the presence of electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, can confer excellent N2-regioselectivity. nih.govnih.govbeilstein-journals.org

For direct C-H halogenation, a metal-free method using N-halosuccinimides (NCS for chlorination, NBS for bromination) allows for the selective synthesis of mono-, poly-, and hetero-halogenated 2H-indazoles by carefully adjusting reaction conditions. rsc.org This approach offers high selectivity and good functional group tolerance. rsc.org

| Reaction | Controlling Factors | Outcome | Reference |

|---|---|---|---|

| N-Alkylation | Base (NaH), Solvent (THF), Alkyl Bromide | Favors N1-alkylation. nih.govbeilstein-journals.org | nih.govbeilstein-journals.org |

| N-Alkylation | Electron-withdrawing group at C7 (e.g., NO₂) | Favors N2-alkylation (≥96% selectivity). nih.govnih.gov | nih.govnih.gov |

| C-H Halogenation | N-halosuccinimide (NBS/NCS) and controlled conditions | Selective mono- or poly-halogenation at C3 and C7. rsc.org | rsc.org |

The synthesis of specifically substituted indazoles, such as those containing bromo and fluoro groups, often requires multi-step sequences starting from appropriately substituted precursors. For example, 5-bromo-4-fluoro-1H-indazole can be synthesized in three steps from 3-fluoro-2-methylaniline (B146951) via bromination, ring closure, and deprotection. google.com

A method to prepare 5-bromo-1-methylindazole, avoiding the common isomer problem associated with direct methylation of 5-bromoindazole, starts with 2-fluoro-5-bromobenzaldehyde. google.com This precursor undergoes a condensation reaction with formylhydrazine, followed by a base-mediated ring closure and subsequent reduction to yield the desired N1-methylated product with high purity. google.com Similarly, 3-amino-5-bromo-1H-indazole can be prepared from 5-bromo-2-fluorobenzonitrile by reacting it with hydrazine hydrate. nih.gov

| Target Compound | Starting Material | Key Steps | Reference |

|---|---|---|---|

| 5-bromo-4-fluoro-1H-indazole | 3-fluoro-2-methylaniline | Bromination, Ring Closure, Deprotection. google.com | google.com |

| 5-bromo-1-methylindazole | 2-fluoro-5-bromobenzaldehyde | Condensation, Ring Closure, Reduction. google.com | google.com |

| 3-amino-5-bromo-1H-indazole | 5-bromo-2-fluorobenzonitrile | Reaction with hydrazine hydrate. nih.gov | nih.gov |

| 7-fluoro-1H-indazole | 2-fluoro-6-methylaniline | Acetylation, Cyclization with isoamyl nitrite, Deacetylation. guidechem.com | guidechem.com |

Green Chemistry Approaches in Indazole Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally benign methods for indazole synthesis. bohrium.com These approaches aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency.

A notable green method involves the visible-light-induced, metal-free deoxygenative cyclization of ortho-carbonyl substituted azobenzenes. rsc.org This photo-organic reaction proceeds with high yield and selectivity, demonstrating excellent functional group compatibility. Another approach utilizes copper(I) oxide nanoparticles (Cu₂O-NP) as a catalyst in a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, using polyethylene (B3416737) glycol (PEG 300) as a green solvent. organic-chemistry.org Furthermore, novel methods employing natural and biodegradable catalysts, such as lemon peel powder, have been developed for the synthesis of 1H-indazoles under ultrasound irradiation, offering good yields in short reaction times. researchgate.net

| Method | Key Features | Catalyst/Conditions | Reference |

|---|---|---|---|

| Photo-organic Deoxygenative Cyclization | Metal-free, uses visible light, high yield and selectivity. rsc.org | Visible light (450 nm), B₂cat₂ | rsc.org |

| Three-Component Reaction | Uses a green solvent (PEG 300), ligand-free conditions. organic-chemistry.org | Cu₂O nanoparticles | organic-chemistry.org |

| Ultrasound-Assisted Synthesis | Uses a natural, biodegradable catalyst, short reaction time. researchgate.net | Lemon peel powder, ultrasound irradiation | researchgate.net |

Synthetic Pathways for this compound and its Precursors

The synthesis of this compound can be conceptually divided into two main stages: the construction of the 5-bromo-7-fluoro-1H-indazole scaffold and the subsequent regioselective N-methylation.

Synthesis of the 5-bromo-7-fluoro-1H-indazole Precursor

The formation of the indazole ring is a critical step, and various methods have been developed for analogous structures. One common strategy involves the cyclization of appropriately substituted phenylhydrazines or related precursors. For instance, the synthesis of 7-fluoro-1H-indazole can be achieved from 2-fluoro-6-methylaniline. guidechem.com This process typically involves acetylation, followed by diazotization and cyclization. guidechem.com

A plausible route to 5-bromo-7-fluoro-1H-indazole would start from a correspondingly substituted aniline (B41778) derivative. A general method for preparing 1H-indazole derivatives involves the diazotization and cyclization of an appropriate aniline precursor in the presence of a nitrite. google.com

Another relevant precursor synthesis is that of 5-bromo-4-fluoro-1H-indazole, which starts from 3-fluoro-2-methylaniline. The synthesis proceeds through a three-step process involving bromination, a ring-closure reaction, and a subsequent deprotection step. google.com

A general procedure for the synthesis of fluoro-1H-indazoles involves the reaction of a substituted 2-fluorobenzaldehyde (B47322) with hydrazine hydrate under reflux conditions. chemicalbook.com For example, reacting a substituted 2-fluorobenzaldehyde with hydrazine hydrate can yield the corresponding fluoro-1H-indazole after stirring for 12-48 hours at reflux, followed by cooling and precipitation. chemicalbook.com

N-Methylation of 5-bromo-7-fluoro-1H-indazole

Once the 5-bromo-7-fluoro-1H-indazole precursor is obtained, the final step is the introduction of a methyl group at the N1 position of the indazole ring. The direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 substituted products. nih.gov Therefore, achieving regioselectivity is a key challenge.

Research into the N-alkylation of the 1H-indazole scaffold has shown that the choice of base and solvent system is crucial for controlling the regioselectivity. nih.govresearchgate.net A combination of sodium hydride (NaH) in tetrahydrofuran (THF) with an alkyl halide, such as methyl iodide or methyl bromide, has been identified as a promising system for achieving high N1 selectivity. nih.govresearchgate.net The steric and electronic properties of the substituents on the indazole ring also play a significant role in directing the alkylation. nih.govresearchgate.net For instance, the presence of a substituent at the C7 position can influence the N1/N2 ratio. nih.govresearchgate.net

A general procedure for the N-methylation of a 3-aryl-1H-indazole involves reacting the indazole with a methylating agent in the presence of a base. mdpi.com A process for preparing 1-methylindazole-3-carboxylic acid from indazole-3-carboxylic acid utilizes a methylating agent such as dimethyl sulfate, trimethyl phosphate, or iodomethane (B122720) in the presence of an alkaline earth metal oxide or alkoxide. google.com

The table below outlines a potential synthetic pathway for the target compound based on these established methodologies.

Interactive Data Table: Proposed Synthetic Pathway for this compound

| Step | Reaction | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Formation of Indazole Ring | 2-Fluoro-6-nitro-4-bromotoluene (hypothetical) | 1. Reduction (e.g., Fe, NH4Cl) 2. Diazotization (e.g., NaNO2, HCl) 3. Cyclization | 5-bromo-7-fluoro-1H-indazole |

| 2 | N-Methylation | 5-bromo-7-fluoro-1H-indazole | 1. Sodium Hydride (NaH) in THF 2. Methyl Iodide (CH3I) | This compound |

Detailed Research Findings on Analogous Syntheses

Detailed studies on the synthesis of related compounds provide valuable insights into the reaction conditions and expected outcomes. For example, the synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline involves the following key transformations:

Bromination: The starting aniline is treated with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. google.com

Ring Closure: The resulting bromo-aniline derivative undergoes a ring-closure reaction, often facilitated by diazotization with a nitrite source (e.g., isoamyl nitrite) in a non-polar solvent like toluene (B28343) at elevated temperatures. google.com

Deprotection: If a protecting group is used during the synthesis, a final deprotection step is necessary. For instance, an acetyl group can be removed using a base like potassium carbonate in a mixture of methanol (B129727) and water. google.com

The N-alkylation of various substituted indazoles has been systematically investigated. nih.govresearchgate.net The use of NaH in THF has been shown to provide excellent N1-regioselectivity for a range of C3-substituted indazoles. nih.govresearchgate.net However, it was also noted that electron-withdrawing groups at the C7 position, such as a nitro or carboxylate group, can lead to excellent N2-regioselectivity. nih.govresearchgate.net This highlights the importance of considering the electronic nature of the fluorine atom at the C7 position in 5-bromo-7-fluoro-1H-indazole when predicting the outcome of the N-methylation step.

The table below summarizes findings from the synthesis of a related N-methylated indazole.

Interactive Data Table: Synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-indazole mdpi.com

| Starting Material | Reagents and Conditions | Product | Yield |

| 3-(4-Fluorophenyl)-1H-indazole | Not specified | 3-(4-Fluorophenyl)-1-methyl-1H-indazole | Not specified |

Advanced Spectroscopic and Structural Characterization Techniques for Substituted Indazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 5-bromo-7-fluoro-1-methyl-1H-indazole, a combination of ¹H, ¹³C, and advanced 2D NMR experiments would provide a complete picture of its atomic connectivity and substitution pattern.

¹H-NMR Analysis of Proton Environments and Coupling

The ¹H-NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-methyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The fluorine atom, in particular, will introduce characteristic splitting patterns (coupling) to the signals of nearby protons.

A hypothetical ¹H-NMR data table for this compound is presented below, based on known trends for substituted indazoles. The exact values would need to be determined experimentally.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.2 | s | - |

| H-4 | 7.2 - 7.6 | d | J(H-F) = 8 - 10 |

| H-6 | 7.0 - 7.4 | d | J(H-H) = 1 - 2 |

| N-CH₃ | 3.9 - 4.2 | s | - |

¹³C-NMR for Carbon Skeleton Confirmation

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the indazole ring are sensitive to the substituents. The carbons directly bonded to the electronegative bromine and fluorine atoms (C-5 and C-7) are expected to show characteristic shifts.

A predicted ¹³C-NMR data table for this compound is as follows:

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | 130 - 135 |

| C-3a | 120 - 125 |

| C-4 | 115 - 120 (d, J(C-F) ≈ 20-25 Hz) |

| C-5 | 110 - 115 (d, J(C-F) ≈ 5-10 Hz) |

| C-6 | 125 - 130 |

| C-7 | 150 - 155 (d, J(C-F) ≈ 240-260 Hz) |

| C-7a | 140 - 145 |

| N-CH₃ | 35 - 40 |

Elucidation of Regioselectivity in N-Methylated Indazoles via NMR

The methylation of an indazole can occur at either the N-1 or N-2 position, leading to regioisomers. NMR spectroscopy is a powerful technique to distinguish between these isomers. doi.orgnih.gov For N-methylated indazoles, Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly informative. A correlation between the N-methyl protons and the C-3 and C-7a carbons would definitively confirm the methyl group is attached to the N-1 position. worktribe.com Nuclear Overhauser Effect (NOE) spectroscopy can also be used, where an NOE between the N-methyl protons and the H-7 proton would indicate an N-1 substitution. nih.gov

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Isotopic Patterns

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the molecule. For this compound (C₈H₆BrFN₂), the presence of bromine would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

X-ray Crystallography for Precise Molecular Geometry Determination

A hypothetical table of selected bond lengths and angles is provided below, based on known indazole structures.

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| N1-N2 | 1.35 - 1.38 | C7a-N1-N2 | 110 - 113 |

| N1-C7a | 1.38 - 1.41 | N1-N2-C3 | 105 - 108 |

| C5-Br | 1.88 - 1.92 | C4-C5-C6 | 118 - 121 |

| C7-F | 1.34 - 1.37 | C6-C7-C7a | 119 - 122 |

| N1-C(Me) | 1.45 - 1.48 | N2-N1-C(Me) | 125 - 128 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The predicted FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its fundamental structural units: the indazole ring, and the bromo, fluoro, and methyl substituents. The interpretation of these bands is based on the analysis of reference spectra for compounds such as 5-bromo-1H-indazole, 1-methyl-1H-imidazole, 2-methylbenzimidazole, and various fluoroaromatic compounds.

Detailed Research Findings:

The primary regions of interest in the FT-IR spectrum of this compound can be categorized as follows:

Aromatic C-H Stretching Vibrations: The aromatic C-H stretching vibrations of the indazole ring are anticipated to appear in the region of 3100-3000 cm⁻¹. These bands are typically of weak to moderate intensity.

C-H Stretching and Bending Vibrations of the Methyl Group: The N-methyl group will exhibit characteristic C-H stretching vibrations. The asymmetric and symmetric stretching modes are expected around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. Additionally, C-H bending vibrations (scissoring and rocking) of the methyl group are predicted to be in the 1450-1370 cm⁻¹ range.

Indazole Ring Skeletal Vibrations: The stretching vibrations of the C=C and C=N bonds within the bicyclic indazole ring system are expected to produce a series of medium to strong absorption bands in the 1620-1450 cm⁻¹ region. These are often complex and coupled vibrations that are characteristic of the heterocyclic scaffold.

C-F Stretching and Bending Vibrations: The presence of a fluorine atom on the aromatic ring gives rise to a strong C-F stretching absorption. For fluoroaromatic compounds, this band is typically observed in the 1250-1000 cm⁻¹ range. The exact position is sensitive to the electronic environment and substitution pattern. In addition, C-F bending vibrations can be expected at lower frequencies.

C-Br Stretching Vibration: The C-Br stretching vibration is expected to appear as a band in the low-frequency region of the spectrum, typically between 650 and 500 cm⁻¹. The intensity of this absorption can vary.

Out-of-Plane C-H Bending Vibrations: The out-of-plane (oop) bending vibrations of the aromatic C-H bonds are found in the 900-700 cm⁻¹ region. The pattern of these bands can sometimes provide information about the substitution pattern on the benzene (B151609) ring moiety of the indazole.

The following interactive data table summarizes the predicted FT-IR vibrational frequencies and their assignments for this compound.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretching | Weak to Medium |

| ~2950 | Asymmetric C-H Stretching of N-CH₃ | Medium |

| ~2850 | Symmetric C-H Stretching of N-CH₃ | Medium |

| 1620 - 1580 | C=C and C=N Ring Stretching | Medium to Strong |

| 1550 - 1450 | Indazole Ring Skeletal Vibrations | Medium to Strong |

| 1450 - 1370 | C-H Bending of N-CH₃ | Medium |

| 1250 - 1100 | C-F Stretching | Strong |

| 900 - 700 | Aromatic C-H Out-of-Plane Bending | Medium |

| 650 - 500 | C-Br Stretching | Weak to Medium |

It is important to note that the precise peak positions and intensities can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions. Computational studies, such as those employing Density Functional Theory (DFT), can provide more refined predictions of the vibrational frequencies and are a valuable tool in the spectroscopic analysis of novel compounds. arxiv.orgnih.gov

Computational Chemistry and Theoretical Investigations of 5 Bromo 7 Fluoro 1 Methyl 1h Indazole

Molecular Docking Studies of Indazole Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

While specific binding affinity data for 5-bromo-7-fluoro-1-methyl-1H-indazole is not available, studies on other indazole derivatives highlight their potential to interact with various biological targets. For instance, a series of 3-carboxamide indazole derivatives were evaluated for their binding efficacy with a renal cancer-related protein (PDB: 6FEW). nih.gov The analysis revealed that certain derivatives exhibited high binding energies, indicating a strong potential for interaction with the target protein. nih.gov In a different study, the indazole derivative "Bindarit" was shown to have a better binding affinity (-7.3 kcal/mol) to the K-Ras receptor, a key protein in many cancers, than a reference compound. uni.lu These findings suggest that the indazole scaffold is a promising framework for designing potent inhibitors of various biological targets. The specific binding affinity of this compound would be dependent on the specific biological target being investigated.

The interactions between a ligand and its receptor are crucial for its biological activity. Hydrogen bonds and hydrophobic interactions are two of the most important types of non-covalent interactions that stabilize the ligand-receptor complex.

In a study of arylsulphonyl indazole derivatives as potential ligands for VEGFR2 kinase, a key receptor in angiogenesis, it was found that the indazole core plays a significant role in forming stabilizing interactions. nih.gov The pyrrolic NH atom of the indazole ring was observed to form a hydrogen bond with the oxygen atom of the amino acid Thr916. nih.gov Additionally, the pyridinic nitrogen of the indazole ring formed a strong hydrogen bond with the hydroxyl group of the same amino acid residue. nih.gov These interactions were critical for the stable binding of the indazole derivatives within the kinase's active site. nih.gov

The nature of the substituents on the indazole ring can also influence the type of interactions. For example, in the same study, it was noted that for some indazole derivatives, the interactions with the amino acid Phe918 were more polar, while for others, they were more hydrophobic in nature. nih.gov This highlights the importance of the specific substitution pattern on the indazole ring in determining the precise nature of the ligand-receptor interactions.

Table 1: Key Interactions of Indazole Derivatives with Biological Targets (Illustrative Examples) This table is based on data for various indazole derivatives, not specifically this compound.

| Indazole Derivative Class | Biological Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 3-Carboxamide Indazoles | Renal Cancer Protein (6FEW) | Not specified in abstract | Not specified in abstract | nih.gov |

| Bindarit | K-Ras Receptor | Not specified in abstract | Not specified in abstract | uni.lu |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Predictive models are essential tools in modern drug discovery, allowing for the simulation and prediction of biological activity and drug-target interactions. bldpharm.com For indazole derivatives, 3D-QSAR studies have been employed to understand the structural features that influence their inhibitory potency against specific targets, such as the hypoxia-inducible factor-1α (HIF-1α), which is implicated in cancer development. sigmaaldrich.com

These models are built by correlating the structural properties of a set of known indazole inhibitors with their experimentally determined biological activities. sigmaaldrich.com The resulting models, often visualized as 3D contour maps, can then be used to predict the activity of new, untested indazole derivatives. sigmaaldrich.com This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be active, thereby accelerating the drug discovery process. bldpharm.com The development of such predictive models for a series of compounds including this compound could provide valuable guidance for optimizing its biological efficacy.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules.

DFT calculations have been widely used to study the stability and electronic properties of indazole derivatives. nih.govdntb.gov.ua A key parameter often calculated is the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. nih.gov A larger HOMO-LUMO gap is generally associated with higher molecular stability and lower chemical reactivity. nih.gov

In a study of novel 3-carboxamide indazole derivatives, DFT calculations were performed to determine their optimized geometries and electronic properties. nih.govdntb.gov.ua The study identified specific derivatives that possessed the largest HOMO-LUMO energy gaps, suggesting greater stability. nih.gov Such calculations for this compound would provide valuable information about its intrinsic stability and reactivity, which are important factors in its potential as a drug candidate.

Furthermore, DFT can be used to study the tautomeric preferences of indazole derivatives. researchgate.net For example, computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been used to determine the most stable tautomeric form, which was found to be in agreement with experimental data. researchgate.net

Table 2: Illustrative DFT-Calculated Properties for Indazole Derivatives This table presents conceptual data based on studies of various indazole derivatives, not specifically this compound.

| Indazole Derivative | Computational Method | Calculated Property | Significance | Reference |

|---|---|---|---|---|

| 3-Carboxamide Indazoles | DFT (GAUSSIAN 09) | HOMO-LUMO Energy Gap | Molecular Stability | nih.govdntb.gov.ua |

| 1,5,6,7-Tetrahydro-4H-indazol-4-ones | DFT (B3LYP/6-31G**) | Tautomeric Stability | Structural Preference | researchgate.net |

Computational Studies on Reaction Mechanisms

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in dedicated literature, general principles derived from studies on related indazole derivatives can provide significant insights. Density Functional Theory (DFT) is a primary tool for elucidating reaction pathways, transition states, and activation energies. nih.gov

Investigations into the reaction mechanisms of similar heterocyclic systems, such as the addition of formaldehyde (B43269) to 1H-indazole and its nitro derivatives, have been successfully modeled using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. acs.org These studies help to determine the preferred sites of reaction and the energetics of different pathways. For this compound, computational models would be crucial in understanding how the electronic landscape, influenced by the bromine, fluorine, and methyl groups, dictates its reactivity in various chemical transformations.

For instance, in copper-catalyzed cross-coupling reactions, which are common for synthesizing substituted indazoles, DFT calculations have been employed to understand the regioselectivity of the process. rsc.org Such studies have revealed that the nature of the base and the oxidation state of the catalyst are critical factors in determining the reaction outcome. rsc.org In the case of this compound, theoretical models could predict the most likely products in similar reactions by calculating the energies of possible intermediates and transition states.

The electronic properties of the indazole ring are significantly perturbed by its substituents. The electron-withdrawing nature of the bromine and fluorine atoms, contrasted with the electron-donating effect of the methyl group, creates a unique electronic environment. Computational studies, such as the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can quantify these effects. nih.gov A lower HOMO-LUMO energy gap generally implies higher reactivity. nih.gov

| Computational Parameter | Significance in Reaction Mechanism Studies |

| Transition State Energy | Determines the activation barrier and rate of a reaction. |

| HOMO-LUMO Gap | Indicates the chemical reactivity and the electronic excitation energy. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Provides insights into charge transfer and hyperconjugative interactions within the molecule. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function, particularly in a biological context where it may interact with protein binding sites. Conformational analysis and molecular dynamics (MD) simulations are the primary computational techniques used to explore these aspects.

Conformational analysis of N-substituted heterocyclic systems, including N-methylated derivatives, has been a subject of theoretical investigation. nih.govresearchgate.net For this compound, the rotation around the N-CH₃ bond is a key conformational variable. DFT calculations can be used to construct a potential energy surface for this rotation, identifying the most stable conformers and the energy barriers between them. nih.gov The presence of the fluorine atom at the 7-position can introduce steric hindrance that influences the preferred orientation of the methyl group.

Molecular dynamics simulations offer a way to study the dynamic behavior of the molecule over time, providing a more realistic picture than static conformational analysis. nih.gov MD simulations can reveal how the molecule behaves in different solvent environments and how its conformation fluctuates at physiological temperatures. This is particularly important for understanding how the molecule might adapt its shape to fit into a receptor binding pocket. rsc.org

| Parameter | Description | Relevance |

| Dihedral Angle (C6-N1-C(CH3)-H) | The angle of rotation around the bond connecting the indazole ring to the methyl group. | Determines the orientation of the methyl group relative to the indazole plane. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Indicates the stability of the molecule's conformation over time in an MD simulation. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Provides insight into the overall shape and size of the molecule during an MD simulation. |

Biological Activity and Molecular Mechanisms of Action of Indazole Derivatives, with Emphasis on Structural Context of 5 Bromo 7 Fluoro 1 Methyl 1h Indazole

Broad Spectrum of Biological Activities Associated with the Indazole Scaffold

Indazole derivatives are renowned for their diverse pharmacological potential, including antitumor, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govchim.it The ability to introduce various substituents onto the indazole core allows for the fine-tuning of its interactions with a multitude of biological targets. The substitution pattern, including the placement of halogens like bromine and fluorine, is a critical determinant of the compound's potency and selectivity. chim.itnih.gov For instance, halogenation can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile.

The indazole scaffold is a privileged structure in oncology drug discovery, forming the core of several approved anticancer agents. proquest.com Its derivatives have demonstrated potent activity against various cancer cell lines through multiple mechanisms of action. chim.it The presence of halogens, such as the bromine and fluorine in 5-bromo-7-fluoro-1-methyl-1H-indazole, is a common feature in many biologically active indazoles, often enhancing their antitumor effects. nih.gov

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.

Polo-Like Kinase 4 (PLK4): PLK4 is a key regulator of centriole duplication, and its overexpression can lead to mitotic errors and cancer. Indazole-based compounds have been developed as potent PLK4 inhibitors. For example, CFI-400945, an indazole derivative, is a notable PLK4 inhibitor with an IC₅₀ value of 2.8 nM. The development of such inhibitors highlights the potential of the indazole scaffold in targeting cell cycle regulation.

VEGFR-2, FGFR1, ALK: Many indazole derivatives are multi-kinase inhibitors. Axitinib, an FDA-approved drug, features an indazole core and inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs). Entrectinib is another indazole-based drug that potently inhibits Anaplastic Lymphoma Kinase (ALK) with an IC₅₀ value of 12 nM. nih.gov Research has also identified 1H-indazole derivatives as promising Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, with compounds like derivative 99 showing an IC₅₀ of 2.9 nM. nih.gov

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a critical signaling cascade for cell growth and proliferation, and its aberrant activation is common in tumors. A series of 3-amino-1H-indazole derivatives have been synthesized and shown to inhibit this pathway. One such compound, W24 , displayed broad-spectrum antiproliferative activity against four cancer cell lines with IC₅₀ values ranging from 0.43 to 3.88 μM. chemicalbook.com

Table 1: Indazole Derivatives as Kinase Inhibitors

| Compound/Drug | Target Kinase(s) | IC₅₀ |

|---|---|---|

| CFI-400945 | PLK4 | 2.8 nM |

| Entrectinib | ALK | 12 nM |

| Compound 99 | FGFR1 | 2.9 nM |

| W24 | PI3K/AKT/mTOR pathway | 0.43-3.88 µM |

Beyond kinases, indazoles can inhibit other enzymes vital for cancer cell survival and immune evasion.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme that is a target for cancer immunotherapy. The indazole ring, serving as a bioisostere of indole (B1671886), is a key structural motif for IDO1 inhibitors. uni.lu While many reported indazole-based IDO1 inhibitors feature large groups at position 4 and a small halogen at position 6, this highlights the importance of the scaffold's substitution pattern in achieving potent enzyme inhibition. uni.lu

Histone Deacetylases (HDACs): HDACs are enzymes involved in the epigenetic regulation of gene expression, and their inhibition is a valid strategy for cancer therapy. Novel indazole derivatives have been designed as potent HDAC inhibitors. nih.gov Compounds 15k and 15m were identified as powerful inhibitors of HDAC1 (IC₅₀ = 2.7 nM and 3.1 nM, respectively) and also showed excellent activity against several cancer cell lines. nih.gov This demonstrates the potential of the indazole scaffold to interact with the zinc-containing active site of these enzymes. nih.gov

Topoisomerase I/IIα: Topoisomerases are enzymes that manage DNA topology and are validated targets for chemotherapy. Thiosemicarbazide derivatives have been identified as dual inhibitors of human DNA topoisomerase IIα and IDO1. nih.gov One such compound exhibited an IC₅₀ of approximately 43 µM against topoisomerase IIα, which was more potent than the clinical drug etoposide (B1684455) (IC₅₀ ~123 µM). nih.gov

Indazole derivatives can disrupt fundamental cellular processes in cancer cells, leading to their demise.

DNA Synthesis and Cell Cycle Arrest: Some polysubstituted indazoles have been shown to block cells in the S phase of the cell cycle, suggesting they act as inhibitors of enzymes involved in DNA synthesis. elsevierpure.com The compound W24 , which inhibits the PI3K/AKT/mTOR pathway, was also found to interfere with DNA synthesis and induce G2/M cell cycle arrest in HGC-27 gastric cancer cells. chemicalbook.com

Apoptosis: The induction of programmed cell death, or apoptosis, is a key outcome of many anticancer therapies. Several indazole derivatives have been shown to trigger apoptosis. pnrjournal.comelsevierpure.com For example, compound 2f , a potent antiproliferative agent, dose-dependently promoted apoptosis in 4T1 breast cancer cells, which was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax. pnrjournal.com Similarly, the HDAC inhibitors 15k and 15m were found to promote cell apoptosis. nih.gov

The indazole scaffold is also a source of compounds with significant antimicrobial properties. researchgate.netresearchgate.net The structural diversity of these derivatives allows them to be effective against a range of pathogens.

Antibacterial Activity: Various indazole derivatives have been tested against both Gram-positive and Gram-negative bacteria. nih.gov A series of N-methyl-3-aryl indazoles showed activity against strains like Xanthomonas campestris, Bacillus cereus, and Escherichia coli. nih.gov Other studies have identified indazoles with inhibitory profiles against clinically relevant species such as Staphylococcus aureus and Enterococcus faecalis, with some compounds displaying MIC values ranging from 64 to 128 µg/mL. nih.gov

Antifungal Activity: The antifungal potential of indazoles has also been explored. N-methyl-3-aryl indazoles have demonstrated activity against the fungal strain Candida albicans. researchgate.netnih.gov Furthermore, some 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against both Candida albicans and Candida glabrata. nih.gov

Antiprotozoal Activity: Indazole derivatives have emerged as promising agents against various protozoan parasites. proquest.comelsevierpure.comunimore.it Synthesized 2H-indazole derivatives have shown potent activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in many cases proving to be more potent than the reference drug metronidazole. pnrjournal.comnih.gov Structure-activity relationship studies revealed that electron-withdrawing groups on the indazole ring, such as halogens, can favor antiprotozoal activity. elsevierpure.comunimore.it

Table 2: Antimicrobial Activity of Selected Indazole Derivatives

| Derivative Class | Pathogen(s) | Finding/Activity |

|---|---|---|

| N-methyl-3-aryl indazoles | X. campestris, B. cereus, E. coli, C. albicans | Showed inhibitory activity. nih.gov |

| Substituted 2H-Indazoles | S. aureus, S. epidermidis | MIC values of 64-128 µg/mL. nih.gov |

| 2,3-diphenyl-2H-indazoles | C. albicans, C. glabrata | Displayed in vitro growth inhibition. nih.gov |

| 2-phenyl-2H-indazoles | G. intestinalis, E. histolytica, T. vaginalis | More potent than metronidazole. proquest.comelsevierpure.comunimore.it |

Indazole-based compounds have a long history as anti-inflammatory agents, with drugs like benzydamine (B159093) being used clinically. nih.gov A key mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is involved in inflammatory prostaglandin (B15479496) synthesis. proquest.com

Studies have shown that indazole and its derivatives can significantly inhibit COX-2 in a concentration-dependent manner. proquest.com For example, 5-aminoindazole (B92378) was found to be a potent COX-2 inhibitor with an IC₅₀ value of 12.32 μM, while indazole itself and 6-nitroindazole (B21905) also showed significant inhibition. proquest.com This inhibitory action on COX-2 is considered a major contributor to the anti-inflammatory effects of these compounds. proquest.com The structural features of the indazole ring allow it to fit into the active site of the COX-2 enzyme, and modifications to the ring, including halogenation, can modulate this binding and inhibitory potency.

Table 3: COX-2 Inhibition by Indazole Derivatives

| Compound | IC₅₀ (μM) |

|---|---|

| 5-aminoindazole | 12.32 |

| 6-nitroindazole | 19.22 |

| Indazole | 23.42 |

| Celecoxib (Reference) | 5.10 |

Antidiabetic Potentials (e.g., Glucagon (B607659) Receptor Antagonism, Glucokinase Activation, α-glucosidase inhibition)

Indazole derivatives have emerged as promising candidates for the treatment of type 2 diabetes through various mechanisms.

Glucagon Receptor (GCGR) Antagonism: The antagonism of the glucagon receptor is a key strategy to control hepatic glucose output. Novel series of indazole- and indole-based compounds have been developed as potent glucagon receptor antagonists (GRAs). nih.gov Structure-activity relationship (SAR) studies on these series have focused on modifications at the C3 and C6 positions of the indazole core. nih.gov

Glucokinase (GK) Activation: Glucokinase activators represent a potential treatment for type 2 diabetes. Current time information in Pasuruan, ID. Research has led to the identification of potent indazole-based glucokinase activators. Current time information in Pasuruan, ID.

α-Glucosidase Inhibition: The inhibition of α-glucosidase and α-amylase are established approaches to manage postprandial hyperglycemia. nih.govmdpi.com Synthesized indazole derivatives have demonstrated significant inhibitory potential against these enzymes, with some compounds showing activity comparable to the standard drug, acarbose. nih.govmdpi.com

While direct studies on this compound are not extensively documented, the established antidiabetic potential of the indazole class suggests this compound warrants investigation. The electronic effects of the bromine and fluorine substituents could significantly influence its binding affinity to diabetic target enzymes.

Anti-HIV Activity

The indazole nucleus is a recognized pharmacophore with a range of biological activities, including anti-HIV properties. nih.govnih.gov Research into non-nucleoside reverse transcriptase inhibitors (NNRTIs) has explored various heterocyclic compounds. One study on thiourea (B124793) derivatives found that those containing a bromo-substituted pyridyl group were potent inhibitors of HIV-1 replication. nih.gov Specifically, N-[2-(phenoxy)ethyl]-N'-[2-(5-bromopyridyl)]thiourea exhibited strong anti-HIV activity. nih.gov This highlights the potential positive contribution of a bromine substituent to antiviral efficacy, suggesting that the 5-bromo moiety in this compound could be favorable for anti-HIV activity.

Other Pharmacological Relevance (e.g., antiarrhythmic, neuroprotection, anti-platelet)

The pharmacological scope of indazole derivatives extends beyond antidiabetic and anti-HIV applications. nih.govnih.gov The core indazole structure is present in compounds with various therapeutic uses, indicating its versatility as a scaffold in drug design. nih.govnih.gov

Antiarrhythmic Activity: Indazole-containing compounds have been investigated for their potential in managing cardiovascular diseases, including arrhythmia. nih.gov

Neuroprotection: The therapeutic potential of indazole derivatives extends to neuroprotective effects.

Anti-platelet Activity: Certain N-acyl hydrazone derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) have shown in vitro inhibition of platelet aggregation induced by ADP and arachidonic acid (AA). acs.org This activity is partly attributed to the inhibition of thromboxane (B8750289) A2 (TXA2) formation. acs.org

Structure-Activity Relationship (SAR) Studies of Substituted Indazoles

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.govnih.gov

Influence of Halogen Substituents (Bromine, Fluorine) at Specific Positions on Efficacy

Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The inclusion of fluorine can enhance metabolic stability, bioavailability, and binding affinity due to the unique properties of the C-F bond. nih.govnih.govresearchgate.net The position of the fluorine atom is critical. For example, in a study of indazole derivatives as Rho kinase (ROCK1) inhibitors, a fluorine atom at the C6 position resulted in a compound with an IC50 of 14 nM and 61% oral bioavailability, whereas a fluorine at the C4 position led to a much less potent compound (IC50 = 2500 nM). nih.gov The electron-withdrawing nature of fluorine can also modulate the acidity of nearby functional groups, which can influence protein-ligand interactions. nih.govresearchgate.net In the case of this compound, the fluorine at the C7 position is expected to significantly influence the electronic properties of the indazole ring.

Bromine substitution can also have a profound effect on biological activity. As mentioned, bromo-substituted pyridyl thioureas showed potent anti-HIV activity. nih.gov The presence of bromine on a heterocyclic ring can enhance activity, although this is not always the case and is dependent on the specific biological target. mdpi.com The 6-bromo-1H-indazole scaffold, for instance, has been used to synthesize 1,2,3-triazole analogues with antimicrobial properties. nih.gov

| Compound | Substitution Pattern | Biological Activity / Finding | Reference |

|---|---|---|---|

| Indazole Derivative | 6-Fluoro | Potent ROCK1 inhibition (IC50 = 14 nM), high oral bioavailability (61%) | nih.gov |

| Indazole Derivative | 4-Fluoro | Low ROCK1 inhibition potency (IC50 = 2500 nM) | nih.gov |

| Thiourea Derivative | 5-Bromo-pyridyl | Potent anti-HIV activity | nih.gov |

Role of N-Methylation in Biological Activity and Selectivity

The alkylation of the indazole nitrogen atoms is a critical determinant of biological activity, with N1- and N2-substituted isomers often displaying distinct pharmacological profiles. nih.gov The regioselectivity of N-alkylation is influenced by the substituents on the indazole ring and the reaction conditions. researchgate.netduke.edu

For instance, the methylation of 6-nitro-1H-indazole can result in a mixture of N1- and N2-methylated products. duke.edu Studies on the regioselective N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate have been conducted to control the formation of either the N1 or N2 isomer, which is crucial for developing specific bioactive molecules. nih.gov The N-methylation in this compound fixes the tautomeric form to the 1H-indazole, which can lead to more specific interactions with biological targets compared to its unmethylated counterpart. The presence of a methyl group can also impact the compound's lipophilicity and steric profile.

| Indazole Derivative | N-Alkylation | Significance | Reference |

|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | N1- and N2-alkylation | Regioselective synthesis is crucial for specific biological activity. | nih.gov |

| 6-nitro-1H-indazole | N-methylation | Yields a mixture of N1 and N2 isomers, indicating the need for controlled synthesis. | duke.edu |

Impact of Substituents at C3, C4, C6, and C7 Positions on Pharmacological Profile

The pharmacological profile of indazole derivatives is highly tunable by altering substituents at various positions on the benzene (B151609) portion of the ring.

C3-Position: The C3 position is often a key point for modification to interact with the active sites of enzymes. For example, in the development of glucagon receptor antagonists, SAR studies focused on the C3 and C6 positions. nih.gov

C4-Position: In a study of CCR4 antagonists, methoxy- or hydroxyl- groups at the C4 position of the indazole were found to be potent. However, a fluorine at this position in a ROCK1 inhibitor was detrimental to its activity. nih.gov

C6-Position: The C6 position is another critical site for substitution. For CCR4 antagonists, small groups were tolerated at C5, C6, and C7, with C6 analogues being preferred. A fluorine at C6 dramatically improved the potency of a ROCK1 inhibitor. nih.gov

C7-Position: The C7 position is adjacent to the pyrazole (B372694) nitrogen, and substituents here can have a significant electronic and steric influence. In a study on regioselective N-alkylation, electron-withdrawing groups such as NO2 or CO2Me at the C7 position directed alkylation to the N2 position. researchgate.net The fluorine atom at the C7 position in this compound is therefore expected to play a significant role in its reactivity and biological interactions.

| Position | Substituent Effect | Target/Activity | Reference |

|---|---|---|---|

| C3 | Key for modification in GRAs | Glucagon Receptor Antagonism | nih.gov |

| C4 | Methoxy or hydroxyl groups are potent | CCR4 Antagonism | |

| C6 | Preferred site for small groups in CCR4 antagonists; Fluorine enhances potency | CCR4 Antagonism; ROCK1 Inhibition | nih.gov |

| C7 | Electron-withdrawing groups direct N2-alkylation | Regioselectivity of N-alkylation | researchgate.net |

Investigations into the Molecular Mechanisms of Action

The therapeutic potential of indazole derivatives is rooted in their diverse interactions with key biological molecules and pathways. While direct experimental studies on the specific molecular mechanisms of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be built by examining the well-documented activities of the broader class of indazole compounds. The structural scaffold of indazole is a privileged core in medicinal chemistry, known for its ability to be tailored to interact with a wide array of biological targets. researchgate.net

Identification of Specific Molecular Targets and Signaling Pathways

Research has consistently demonstrated that indazole derivatives function prominently as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. nih.gov Several FDA-approved drugs, such as Axitinib and Pazopanib (B1684535), feature the indazole scaffold and function as multi-kinase inhibitors. researchgate.netnih.gov

Specific molecular targets and pathways identified for various indazole derivatives include:

Receptor Tyrosine Kinases (RTKs): Many indazole derivatives are designed to inhibit RTKs like Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), and vascular endothelial growth factor receptor (VEGFR). nih.govnih.gov For instance, structure-guided drug design has led to 1H-indazole derivatives that show potent inhibitory activity against EGFR, including drug-resistant mutants like T790M. nih.gov

Non-Receptor Tyrosine Kinases: The 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding" fragment, enabling potent interactions with the ATP-binding site of tyrosine kinases. nih.gov

PI3K/PDK1/Akt Pathway: A novel class of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives, developed through a fragment-based, structure-assisted approach, were identified as potent inhibitors of phosphoinositide-dependent kinase-1 (PDK1), a key component of the pro-survival PI3K/Akt signaling pathway. nih.gov

MAPK Pathway (ERK1/2): Through structure-guided design, 1H-indazole amide derivatives have been synthesized that show excellent enzymatic and cellular activity against extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov

TGF-β/ALK5 Pathway: Indazole-derived imidazoles have been developed as dual inhibitors of activin receptor-like kinase 5 (ALK5) and p38α MAP kinase, effectively blocking signaling by Transforming Growth Factor-β (TGF-β), a key driver of cell proliferation and differentiation. nih.gov

p53/MDM2 Apoptosis Pathway: Certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle by potentially inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. nih.govmdpi.com

The specific substitutions on the indazole ring, such as the bromo, fluoro, and methyl groups present in this compound, play a critical role in determining target specificity and potency. For example, studies on 5-substituted indazole derivatives have shown that fluorine substituents can significantly enhance anti-proliferative activity. nih.gov

Table 1: Examples of Indazole Derivatives and Their Molecular Targets

| Derivative Class/Compound | Molecular Target(s) | Reported IC₅₀ Values | Reference |

|---|---|---|---|

| 1H-Indazole Amide Derivatives | ERK1/2 | 9.3 - 25.8 nM (enzymatic) | nih.gov |

| 1H-Benzo[d]imidazol-2-yl)-1H-indazol Derivatives | PDK1 | 80 - 90 nM | nih.gov |

| 1H-Indazole-based Derivatives (Fragment-led design) | FGFR1-3 | 0.8 - 4.5 µM | nih.gov |

| 4-(1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole (Compound 13c) | ALK5, p38α | 0.004 µM (enzymatic, both) | nih.gov |

| 1H-Indazole-3-amine Derivative (Compound 6o) | Chronic Myeloid Leukemia (K562 cells), p53/MDM2 pathway implicated | 5.15 µM | nih.gov |

Interaction with Enzyme Active Sites and Receptor Binding Pockets

The efficacy of indazole derivatives as inhibitors stems from their specific, high-affinity interactions with the active sites of enzymes or the binding pockets of receptors. The development of these compounds frequently relies on structure-based drug design, where the three-dimensional structure of the target protein is used to guide the synthesis of molecules that fit precisely into the binding site. nih.gov

The indazole ring itself serves as a rigid scaffold from which various functional groups can be projected to form key interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—with amino acid residues in the target's binding pocket. The 1H-indazole-3-amine structure, for example, is a well-established hinge-binding fragment that anchors the molecule within the ATP-binding pocket of many kinases. nih.gov

Substitutions on the benzene portion of the indazole ring are critical for optimizing these interactions. Halogens like fluorine and bromine, as seen in this compound, can modulate the electronic properties of the molecule and form specific halogen bonds or other non-covalent interactions, often leading to enhanced binding affinity and selectivity. nih.gov Similarly, the N1-methyl group can provide steric bulk or favorable hydrophobic contacts, further refining the molecule's fit within the target site.

Cellular and Subcellular Effects (e.g., microtubule disruption, ROS modulation, EMT pathway inhibition)

The engagement of molecular targets by indazole derivatives translates into a range of effects at the cellular and subcellular levels. These downstream consequences underscore their potential as therapeutic agents, particularly in oncology.

Microtubule Disruption: A significant mechanism for several indazole derivatives is the disruption of microtubule dynamics. nih.gov Microtubules are essential for cell division, and agents that interfere with their function are potent anti-cancer drugs. Certain indazoles have been shown to target the colchicine (B1669291) binding site on β-tubulin, preventing microtubule polymerization and leading to cell cycle arrest and apoptosis. nih.gov The 3,4,5-trimethoxyphenyl substituent on the indazole scaffold appears to be a crucial feature for many potent microtubule inhibitors. nih.gov

ROS Modulation and Mitochondrial Apoptosis: Some indazole derivatives can induce cell death by increasing the intracellular levels of reactive oxygen species (ROS). nih.gov This oxidative stress can lead to a decrease in the mitochondrial membrane potential, triggering the intrinsic apoptosis pathway. nih.gov This process is often characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov

EMT Pathway Inhibition: The epithelial-mesenchymal transition (EMT) is a cellular program associated with tumor progression, invasion, and drug resistance. nih.govmdpi.comnih.gov Indazole derivatives have been specifically designed to inhibit this process. For example, the dual ALK5/p38α inhibitor (compound 13c) markedly suppressed TGF-β-induced EMT in glioma cells. nih.gov This was accompanied by a reduction in mesenchymal protein markers like N-cadherin and vimentin (B1176767) and an inhibition of cell migration and invasion. nih.gov Another indazole derivative, compound 2f, was shown to disrupt migration and invasion in breast cancer cells by reducing matrix metalloproteinase-9 (MMP9), an enzyme critical for remodeling the extracellular matrix during cell movement. nih.gov

Table 2: Cellular and Subcellular Effects of Selected Indazole Derivatives

| Derivative/Compound | Cellular/Subcellular Effect | Affected Markers/Processes | Cell Line | Reference |

|---|---|---|---|---|

| Compound 2f | ROS Modulation & Apoptosis | Increased ROS, decreased mitochondrial membrane potential, upregulated Bax/cleaved caspase-3, downregulated Bcl-2 | 4T1 (Breast Cancer) | nih.gov |

| Compound 2f | Inhibition of Migration/Invasion | Reduced MMP9, increased TIMP2 | 4T1 (Breast Cancer) | nih.gov |

| Compound 13c | EMT Pathway Inhibition | Inhibited TGF-β-induced EMT, migration, and invasion; reduced N-cadherin and vimentin | U87MG (Glioma) | nih.gov |

| Various Indazole Derivatives | Microtubule Disruption | Inhibition of tubulin polymerization via colchicine binding site | Various Cancer Cell Lines | nih.gov |

Future Research Directions and Therapeutic Advancement of Indazole Based Chemical Compounds

Strategies for Rational Design and Optimization of Indazole Derivatives

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and mechanism. For indazole derivatives, this involves the systematic modification of the core scaffold to enhance potency, selectivity, and pharmacokinetic properties. The structure of 5-bromo-7-fluoro-1-methyl-1H-indazole is particularly amenable to such strategies.

The bromine atom at the C5-position is a key functional group that serves as a versatile handle for introducing chemical diversity. It readily participates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the attachment of various aryl or heteroaryl groups. This strategy enables the exploration of the binding pocket of target proteins and the optimization of interactions. The fluorine atom at the C7-position can significantly influence the compound's properties, including its acidity (pKa), lipophilicity, and metabolic stability. Fluorine substitution can also lead to stronger binding interactions with the target protein through the formation of hydrogen bonds or other electrostatic interactions.

Optimization strategies often involve creating a library of analogues where each substituent is systematically varied. For instance, modifying the N1-methyl group can alter the compound's solubility and its orientation within a binding site. By synthesizing and testing a series of related compounds, researchers can establish a clear structure-activity relationship (SAR), guiding further optimization efforts toward a lead candidate with improved therapeutic potential. exlibrisgroup.com This approach has been successfully used to develop potent inhibitors for various targets, including kinases. nih.gov

Table 1: Structural Features of this compound for Rational Design This table is interactive. Users can sort and filter the data.

| Structural Position | Substituent | Role in Rational Design | Potential Modifications |

|---|---|---|---|

| C5 | Bromo (-Br) | Versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new functional groups. | Aryl, heteroaryl, alkynyl, or other carbon-based substituents. |

| C7 | Fluoro (-F) | Modulates electronic properties, lipophilicity, metabolic stability, and can form key binding interactions. | Can be retained or replaced with other halogens or small electron-withdrawing groups. |

| N1 | Methyl (-CH3) | Influences solubility, metabolic stability, and steric fit within the target's binding pocket. | Can be replaced with other alkyl groups, cyclic fragments, or hydrogen bond donors/acceptors. |

Exploration of Novel Biological Targets and Therapeutic Applications

Indazole-based compounds have demonstrated a remarkable diversity of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. nih.govnih.gov While the specific biological targets of this compound have not been extensively reported, its structural framework makes it a promising candidate for screening against a wide range of established and novel targets.

Many clinically approved and investigational indazole derivatives function as protein kinase inhibitors. nih.gov For example, niraparib (B1663559) is a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, and pazopanib (B1684535) is a multi-targeted tyrosine kinase inhibitor. nih.gov Given this precedent, derivatives of this compound could be designed and evaluated as inhibitors of various kinases implicated in cancer and inflammatory diseases. Recent research has also highlighted the potential for indazole derivatives to act as anti-inflammatory agents by inhibiting enzymes like cyclooxygenase-2 (COX-2). researchgate.net

Furthermore, emerging research is expanding the therapeutic applications of indazoles beyond oncology and inflammation. For example, novel indazole-containing compounds have been identified as potent inhibitors of the influenza virus by targeting the interaction between the PA and PB1 proteins, which is essential for viral replication. nih.gov The unique substitution pattern of this compound makes it an attractive scaffold for inclusion in screening libraries aimed at discovering inhibitors for such novel and challenging biological targets.

Table 2: Investigated Biological Targets for the Indazole Scaffold This table is interactive. Users can sort and filter the data.

| Target Class | Specific Target Example(s) | Therapeutic Area | Reference(s) |

|---|---|---|---|

| Protein Kinases | Tyrosine Kinases, Aurora Kinases, FGFR1 | Oncology | nih.govnih.gov |

| DNA Repair Enzymes | Poly(ADP-ribose) Polymerase (PARP) | Oncology | nih.gov |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation | researchgate.net |

| Viral Proteins | Influenza Virus PA-PB1 Interface | Infectious Disease | nih.gov |

| Cell Cycle Proteins | p53/MDM2 Pathway | Oncology | nih.gov |

Development of Advanced Synthetic Methodologies for Complex Indazole Structures

The synthesis of substituted indazoles is a cornerstone of their development as therapeutic agents. While classical methods exist, modern organic synthesis focuses on developing more efficient, versatile, and regioselective routes to access complex indazole structures. nih.govresearchgate.net For a multi-substituted compound like this compound, advanced synthetic methodologies are crucial for its efficient preparation and for the generation of derivative libraries.